

# The Immunomodulatory Role of Gold Compounds: A Technical Guide for Researchers

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### **Abstract**

For decades, gold compounds have been a cornerstone in the therapeutic arsenal against autoimmune diseases, most notably rheumatoid arthritis. Their clinical efficacy, though well-documented, has been accompanied by a complex and multifaceted mechanism of action that is continually being elucidated. More recently, the advent of nanotechnology has introduced gold nanoparticles as a new class of immunomodulatory agents, offering unique physicochemical properties that influence their interactions with the immune system. This technical guide provides an in-depth exploration of the immunomodulatory effects of both traditional gold salts and contemporary gold nanoparticles. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the cellular and molecular mechanisms, quantitative data on their effects, and detailed experimental protocols to facilitate further investigation in this promising field.

### Introduction

The use of gold in medicine, known as chrysotherapy, has a long history, with gold salts such as aurothiomalate and auranofin being historically significant in the management of rheumatoid arthritis.[1] These compounds are now understood to exert their therapeutic effects through profound interactions with the immune system. The immunomodulatory properties of gold are not limited to these traditional compounds. The emergence of gold nanoparticles (AuNPs) has opened new avenues for therapeutic intervention, with their tunable size, shape, and surface chemistry allowing for more targeted and potentially less toxic immunomodulation.[2][3] This guide will delve into the core mechanisms by which gold compounds, in their various forms,



modulate immune responses, with a focus on their impact on key immune cells and signaling pathways.

# Mechanisms of Immunomodulation by Gold Compounds

Gold compounds exert their immunomodulatory effects through a variety of mechanisms, primarily by interfering with key signaling pathways within immune cells, leading to a dampening of pro-inflammatory responses and, in some contexts, a promotion of anti-inflammatory or regulatory pathways.

## **Inhibition of Pro-inflammatory Signaling Pathways**

A central mechanism of action for many gold compounds is the inhibition of the nuclear factor-kappa B (NF- $\kappa$ B) signaling pathway, a critical regulator of inflammatory gene expression.[4][5] [6] Gold compounds, including the orally active auranofin, have been shown to suppress the activation of I $\kappa$ B kinase (IKK), which is essential for the degradation of the inhibitory I $\kappa$ B proteins and the subsequent nuclear translocation of NF- $\kappa$ B.[6] This inhibition of NF- $\kappa$ B leads to a downstream reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF- $\alpha$ ), interleukin-1 $\beta$  (IL-1 $\beta$ ), and interleukin-6 (IL-6).[7][8]

Another significant target of gold compounds is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is crucial for signaling by numerous cytokines.[8] Auranofin has been demonstrated to inhibit the phosphorylation of JAK1 and STAT3, key components of the IL-6 signaling cascade.[9][10] This interference with JAK/STAT signaling further contributes to the anti-inflammatory profile of gold compounds.

The mitogen-activated protein kinase (MAPK) pathway is also modulated by gold compounds. Gold clusters have been shown to suppress the phosphorylation of p38, ERK, and JNK in a dose-dependent manner, leading to the downregulation of inflammatory mediators.[11]

### **Modulation of Enzyme Activity**

Auranofin is a potent inhibitor of thioredoxin reductase (TrxR), a key enzyme in the cellular antioxidant system.[4][12] By inhibiting TrxR, auranofin induces oxidative stress within immune



cells, which can impede their proliferation and production of inflammatory cytokines.[4] This mechanism is also being explored for its potential in cancer therapy.

## **Effects on Immune Cell Function**

Gold compounds have demonstrated a wide range of effects on various immune cell populations:

- Macrophages: These key players in innate immunity are significantly affected by gold compounds. Auranofin can inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines by macrophages.[7] Gold nanoparticles have been shown to modulate macrophage polarization and can either stimulate or suppress inflammatory responses depending on their size and surface functionalization.[11][13]
- T Lymphocytes: Gold compounds can influence T cell proliferation and differentiation.
   Gold(III) salts have been shown to induce T lymphocyte proliferation in some rheumatoid arthritis patients, suggesting a role in sensitization.[14] Auranofin, by inhibiting IL-12 production from macrophages, can skew the T helper cell response from a pro-inflammatory Th1 phenotype towards a Th2 phenotype.[15]
- Dendritic Cells (DCs): As potent antigen-presenting cells, DCs are a target for gold nanoparticles. The size of AuNPs can influence their uptake by DCs and subsequent effects on DC maturation and cytokine production.[16][17] For instance, 10 nm AuNPs were found to impair LPS-induced maturation and allostimulatory capacity of human DCs more prominently than 50 nm AuNPs.[17]
- Neutrophils: Auranofin is a potent inhibitor of the release of granule proteins, such as lactoferrin and myeloperoxidase, from adherent neutrophils induced by cytokines.[18]

## **Quantitative Data on Immunomodulatory Effects**

The following tables summarize quantitative data from various studies on the effects of gold compounds on immune parameters.

Table 1: Effects of Auranofin on Cytokine Production and Enzyme Activity



Compoun	Cell Type	Paramete r Measured	Concentr ation/Dos e	Observed Effect	IC50	Referenc e
Auranofin	RAW 264.7 Macrophag es	TNF-α, IL- 1β, IL-6 production	2.5-20 μΜ	Concentrati on- dependent decrease	-	[7][19]
Auranofin	RAW 264.7 Macrophag es	PGE2 production	2.5-20 μΜ	Concentrati on- dependent inhibition	-	[7][19]
Auranofin	Human Neutrophils	Lactoferrin release (fMLP- induced)	0.25-1.0 μg/mL	Enhancem ent	3.7 μg/mL	[18]
Auranofin	Human Neutrophils	Lactoferrin release (fMLP- induced)	>1.0 μg/mL	Inhibition	3.7 μg/mL	[18]
Auranofin	Human Neutrophils	Lactoferrin release (TNF- induced)	0.25-1.0 μg/mL	Inhibition	0.6 μg/mL	[18]
Auranofin	Human Neutrophils	Myelopero xidase release (TNF- induced)	-	Inhibition	0.7 μg/mL	[18]
Auranofin	Mouse Macrophag es	IL-12 production (LPS- stimulated)	0.1-1 μΜ	Dose- dependent inhibition	~0.5 μM	[15]



nt Thioredoxi Enzyme n activity Reductase	Inhibition -	[20][21]
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Table 2: Effects of Gold Nanoparticles on Cytokine Production



Nanoparticl e	Cell Type/Model	Parameter Measured	Concentrati on/Dose	Observed Effect	Reference
5 nm AuNPs	Mouse brain	IL-6, IL-1β gene expression	Repeated dosing	Pro- inflammatory cascade	[11]
20, 50 nm AuNPs	Mouse brain	IL-6, IL-1β gene expression	Repeated dosing	No change	[11]
50 nm AuNPs	RAW 264.7 Macrophages	TNF-α levels	25 and 50 μg/mL	Dose- dependent reduction	[11]
15 nm AuNPs	Allergic inflammation model	IL-17 levels	-	Significant decrease	[13]
10 nm AuNPs	Human Dendritic Cells	LPS-induced IL-12p70 production	10 μg/mL	Inhibition	[17]
Various sizes	Rat model of hepatic injury	IL-10 secretion from macrophages	Dose- dependent	Increase	[11][13]
5, 10, 20 μg/ml AuNPs	T cells, macrophages , dendritic cells	IL-2, TNF-α, IL-12 production	24, 48, 72 hours	Increased activity and production	[2]

## **Experimental Protocols**

This section provides detailed methodologies for key experiments cited in this guide.

## **Thioredoxin Reductase (TrxR) Inhibition Assay**

Objective: To determine the inhibitory effect of a gold compound on TrxR activity.



Principle: TrxR activity is measured spectrophotometrically by monitoring the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) by NADPH, which produces the yellow-colored 5-thio-2-nitrobenzoic acid (TNB) with an absorbance maximum at 412 nm.[4][12]

#### Materials:

- Recombinant human TrxR1
- Auranofin (or other test compound)
- NADPH
- DTNB
- Assay buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 7.5)
- Spectrophotometer capable of reading absorbance at 412 nm

#### Procedure:

- Prepare a stock solution of the gold compound in a suitable solvent (e.g., DMSO).
- In a 96-well plate, add the assay buffer.
- Add varying concentrations of the gold compound to the wells. Include a vehicle control (solvent only).
- Add a solution of NADPH to each well to a final concentration of 200 μM.
- Initiate the reaction by adding recombinant TrxR1 to each well.
- Immediately add DTNB to a final concentration of 5 mM.
- Measure the increase in absorbance at 412 nm over time at a constant temperature (e.g., 25°C).
- Calculate the rate of reaction for each concentration of the inhibitor.



• Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[3]

# NF-κB Activation Assay (Western Blot for IκBα Degradation)

Objective: To assess the effect of a gold compound on the degradation of  $I\kappa B\alpha$ , an indicator of  $NF-\kappa B$  activation.

Principle: Activation of the canonical NF-κB pathway leads to the phosphorylation and subsequent proteasomal degradation of IκBα. This can be visualized by a decrease in the IκBα protein band on a Western blot.[6][22]

#### Materials:

- Macrophage cell line (e.g., RAW 264.7)
- · Gold compound
- LPS (lipopolysaccharide)
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE gels and electrophoresis apparatus
- PVDF membrane and transfer apparatus
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibody against IκBα
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- · Imaging system



#### Procedure:

- Seed RAW 264.7 cells in a culture plate and allow them to adhere.
- Pre-treat the cells with various concentrations of the gold compound for a specified time (e.g., 1 hour).
- Stimulate the cells with LPS (e.g., 1 µg/mL) for a short period (e.g., 30 minutes) to induce IκBα degradation.
- Wash the cells with ice-cold PBS and lyse them.
- Quantify the protein concentration in the lysates.
- Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
- Block the membrane and then incubate with the primary antibody against IκBα.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Detect the protein bands using a chemiluminescent substrate and an imaging system.
- Analyze the band intensities to determine the extent of IκBα degradation.

## **Dendritic Cell (DC) Maturation Assay (Flow Cytometry)**

Objective: To evaluate the effect of gold nanoparticles on the maturation of dendritic cells.

Principle: DC maturation is characterized by the upregulation of surface markers such as CD80, CD86, and MHC class II. These can be quantified using flow cytometry.[17][23]

#### Materials:

- Human peripheral blood mononuclear cells (PBMCs) or a DC cell line
- GM-CSF and IL-4 for differentiating monocytes into immature DCs
- Gold nanoparticles of desired size and concentration



- LPS
- Fluorochrome-conjugated antibodies against CD14, CD1a, CD80, CD86, and HLA-DR
- Flow cytometer

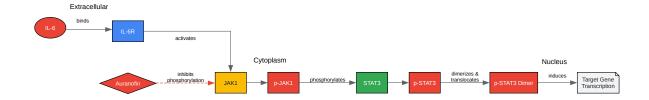
#### Procedure:

- Isolate monocytes from PBMCs and differentiate them into immature DCs using GM-CSF and IL-4 for 5-6 days.
- Culture the immature DCs with gold nanoparticles at various concentrations for a specified period (e.g., 24-48 hours).
- Induce maturation by adding LPS to the cultures for the final 24-48 hours. Include control groups with no nanoparticles and/or no LPS.
- Harvest the cells and stain them with the panel of fluorochrome-conjugated antibodies.
- Acquire the data on a flow cytometer.
- Gate on the DC population (e.g., CD14-low/negative, CD1a-positive) and analyze the expression levels (Mean Fluorescence Intensity) of the maturation markers (CD80, CD86, HLA-DR).

## **Visualization of Signaling Pathways and Workflows**

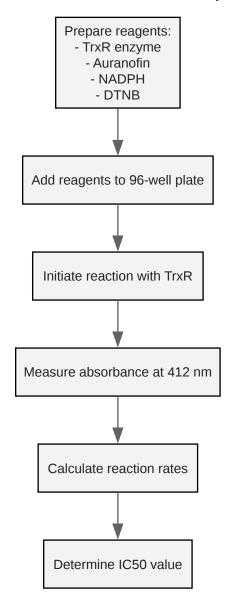
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.







#### Thioredoxin Reductase Inhibition Assay Workflow



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